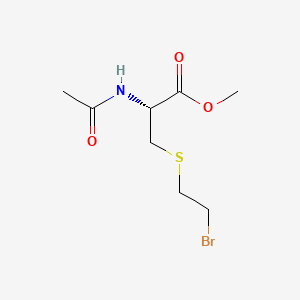
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate is a chemical compound with the molecular formula C8H14BrNO3S and a molecular weight of 284174 It is a derivative of L-cysteine, an amino acid, and features a bromoethyl group attached to the sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate typically involves the reaction of L-cysteine with bromoethanol in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process generally involves the following steps:
Acetylation: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Bromination: The N-acetyl-L-cysteine is then reacted with bromoethanol to introduce the bromoethyl group.
Esterification: Finally, the product is esterified using methanol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfur atom and the bromoethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: N-acetyl-S-(2-bromoethyl)-L-cysteine and methanol.
科学研究应用
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate involves its interaction with biological molecules, particularly proteins and enzymes. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets.
相似化合物的比较
Similar Compounds
N-acetyl-S-(2-chloroethyl)-L-cysteinate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
N-acetyl-S-(2-iodoethyl)-L-cysteinate: Contains an iodoethyl group.
N-acetyl-S-(2-hydroxyethyl)-L-cysteinate: Features a hydroxyethyl group.
Uniqueness
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and hydroxy analogs. The bromoethyl group is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry and biochemical applications.
属性
CAS 编号 |
77109-49-0 |
|---|---|
分子式 |
C8H14BrNO3S |
分子量 |
284.17 g/mol |
IUPAC 名称 |
methyl (2R)-2-acetamido-3-(2-bromoethylsulfanyl)propanoate |
InChI |
InChI=1S/C8H14BrNO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI 键 |
IWTQNTFCJNYJAZ-ZETCQYMHSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCCBr)C(=O)OC |
规范 SMILES |
CC(=O)NC(CSCCBr)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



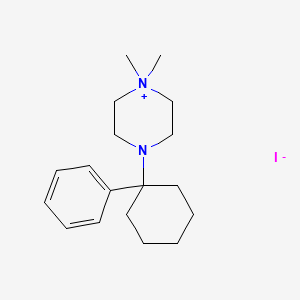

![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

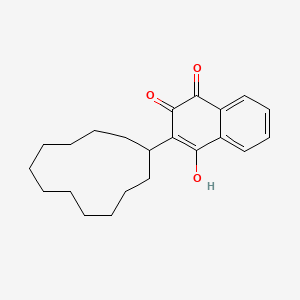
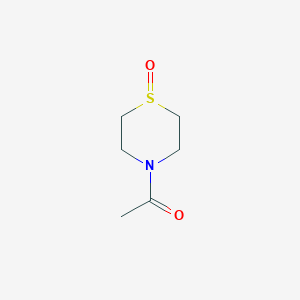
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
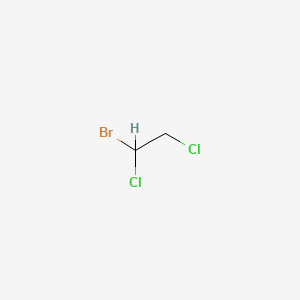
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
